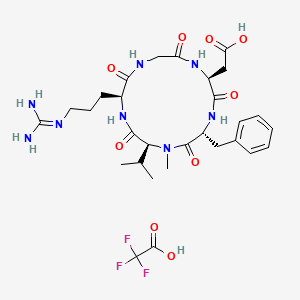![molecular formula C23H16N4O3S2 B2810466 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 895024-10-9](/img/structure/B2810466.png)
N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a benzo[d]thiazole core structure . Benzo[d]thiazole derivatives have been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized by varying the donor groups while keeping the acceptor group the same .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds have been found to have optoelectronic and photophysical properties that can be modified by varying the donor groups .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Research has shown that certain analogs of the compound, specifically those with a benzo[d]thiazole-2-carboxamide structure, display promising antibacterial activity. For instance, compounds synthesized by Palkar et al. (2017) demonstrated significant activity against bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting potential as antibacterial agents (Palkar et al., 2017).
Applications in Material Science
Berezin et al. (2012) explored compounds with a similar structure for their potential in material science. The research focused on the synthesis of compounds that exhibit stable and reversible electrochemical behavior, which could be valuable in developing new materials (Berezin et al., 2012).
Potential in Cancer Research
A study by Zhang et al. (2017) on benzo[d]thiazole-2-carboxamide derivatives indicated that these compounds could act as epidermal growth factor receptor inhibitors. This finding suggests a potential application in cancer therapy, particularly for cancers where epidermal growth factor receptor plays a significant role (Zhang et al., 2017).
Insecticidal Applications
Compounds incorporating the benzothiazole moiety have been studied for their insecticidal properties. Soliman et al. (2020) synthesized a series of compounds that showed potent toxic effects against the cotton leafworm, Spodoptera littoralis, highlighting their potential as insecticidal agents (Soliman et al., 2020).
Exploratory Synthesis and Computational Studies
Research has also focused on the exploratory synthesis of related compounds and their computational analysis. Guleli et al. (2019) synthesized isoxazole derivatives and elucidated their synthesis mechanisms through computational studies, demonstrating the compound's versatility in chemical synthesis (Guleli et al., 2019).
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its properties and potential applications. Given the interest in benzo[d]thiazole derivatives for use in photovoltaics and as fluorescent sensors , it’s possible that this compound could also have interesting applications in these areas.
Eigenschaften
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3S2/c28-22(21-25-15-5-1-2-6-19(15)31-21)27(13-14-4-3-7-24-12-14)23-26-16-10-17-18(11-20(16)32-23)30-9-8-29-17/h1-7,10-12H,8-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFXNSDOIZFQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)C5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2810389.png)



![Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2810393.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2810398.png)

![2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2810401.png)
![N-[[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2810405.png)
![2-(dimethylamino)-4-[4-(4-fluorophenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile](/img/structure/B2810406.png)
![6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2810407.png)